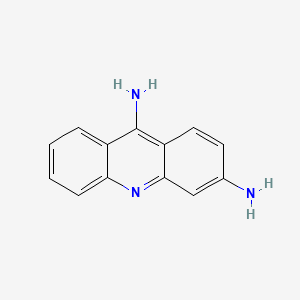

3,9-Diaminoacridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

951-80-4 |

|---|---|

Molecular Formula |

C13H11N3 |

Molecular Weight |

209.25 g/mol |

IUPAC Name |

acridine-3,9-diamine |

InChI |

InChI=1S/C13H11N3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H,14H2,(H2,15,16) |

InChI Key |

AMOPBNMABDFREG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)N |

Other CAS No. |

951-80-4 |

Origin of Product |

United States |

Historical Context and Research Evolution of Acridine Chromophores

Early Discoveries and Fundamental Investigations of Acridine (B1665455) Derivatives

The venture of acridine derivatives into the medical field began with the pioneering work of Paul Ehrlich and his student Ludwig Benda. In 1912, they first proposed the use of acridines as antimicrobial agents, leading to the first clinical applications in 1917. researchgate.net This era saw the synthesis and testing of numerous acridine compounds, with the aminoacridines, in particular, gaining prominence. researchgate.net Derivatives such as Proflavine (B1679165) (3,6-diaminoacridine) and Acriflavine (B1215748) (a mixture of 3,6-diaminoacridine and its 10-methylated derivative, euflavine) became widely used as topical antiseptics, especially during World War I and World War II, due to their effectiveness against a broad spectrum of bacteria. researchgate.netrsc.org

A pivotal figure in the fundamental understanding of these compounds was the Australian chemist Adrien Albert. ptfarm.ploup.com Through systematic study, Albert established critical structure-activity relationships for the antibacterial action of aminoacridines. His research demonstrated that for an acridine derivative to be an effective antibacterial agent, it required:

Cationic ionization. oup.com

A high level of ionization at a neutral pH. oup.com

A planar molecular surface area of at least 38 Ų. ptfarm.pl

Albert's work specifically highlighted that the positions of the amino groups on the acridine ring were crucial for activity. He showed that aminoacridines with electronic conjugation between the ring nitrogen and the amino group were the most active due to their high ionization. The most important positions for this effect were identified as 3, 6, and 9, making compounds like 3,9-diaminoacridine subjects of significant interest. oup.com Early synthesis methods for diaminoacridines often involved the reduction of the corresponding nitro-acridine precursors. evitachem.com

| Compound Name | Structure | Year of Note | Key Contribution |

|---|---|---|---|

| Acridine | Parent scaffold | 1870 | First isolated from coal tar. ptfarm.pl |

| Proflavine (3,6-Diaminoacridine) | Diamino derivative | ~1913 | Widely used as a topical antiseptic. ptfarm.pl |

| Acriflavine | Mixture including Proflavine | ~1912 | Pioneering antibacterial and antiprotozoal agent. researchgate.net |

| Quinacrine (Mepacrine) | 9-aminoacridine (B1665356) derivative | ~1933 | Developed as a crucial antimalarial drug during WWII. nih.gov |

Paradigm Shifts in Understanding Acridine Biological Mechanisms

The initial hypothesis for the biological mechanism of aminoacridines, including this compound, centered on their ability to intercalate into DNA. evitachem.comontosight.ai The planar structure of the acridine ring allows it to insert itself between the base pairs of the DNA double helix, disrupting processes like DNA replication and transcription, which was thought to be the basis of its antibacterial effect. evitachem.comontosight.ai This intercalating ability made acridine derivatives, such as proflavine, valuable tools in early molecular biology research, contributing to the understanding of the triplet nature of the genetic code.

However, as research progressed, a more nuanced understanding of their mechanism of action emerged. While DNA intercalation is a valid and important interaction, it was found not to be the sole explanation for the biological activities of all acridine derivatives, particularly in the context of their anticancer properties. A significant paradigm shift occurred with the discovery that many acridine-based drugs function as topoisomerase inhibitors. mdpi.com Topoisomerases are vital enzymes that manage the topology of DNA during replication, transcription, and repair. mdpi.com

Compounds like amsacrine (B1665488) (a 9-anilinoacridine) were identified as "topoisomerase poisons." mdpi.com These agents don't just bind to DNA; they stabilize the transient covalent complex formed between the topoisomerase enzyme and the DNA strand. mdpi.comjscimedcentral.com This action leads to the accumulation of DNA strand breaks, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells. This discovery shifted the focus of acridine research from simple DNA binders to modulators of critical enzyme-DNA interactions, opening new avenues for the rational design of anticancer drugs. mdpi.comjscimedcentral.com Studies on 3,6-diaminoacridines have shown they can inhibit topoisomerase II, and it is understood that other derivatives, including those with 3,9-diamino substitutions, can also engage with both Topoisomerase I and II. nih.govresearchgate.net

Contemporary Academic Significance of Diaminoacridine Systems

In the contemporary research landscape, diaminoacridine systems, including this compound, continue to be of significant academic and therapeutic interest. The initial promise of acridines as antibacterials has seen a revival due to the pressing issue of antibiotic resistance, prompting a re-evaluation of older antimicrobial scaffolds. researchgate.net

The primary focus of modern research, however, has been on the development of acridine derivatives as anticancer agents. jppres.com The understanding of their role as topoisomerase inhibitors has allowed for the synthesis of highly potent and selective compounds. Recent studies continue to explore this avenue; for example, a 2023 study detailed the synthesis of novel 3,9-disubstituted acridines that demonstrated strong inhibitory activity against topoisomerase I. nih.gov Molecular docking simulations in this study suggested that these derivatives interact differently with topoisomerase I compared to topoisomerase IIα, highlighting the potential for developing isoform-specific inhibitors. nih.gov

Furthermore, the fluorescent properties of the acridine core have been exploited in modern research. ontosight.ai 9-aminoacridine derivatives are used as fluorescent probes for detecting cancer cells and as markers in various biochemical assays due to their ability to bind to nucleic acids. google.comresearchgate.net The academic significance of diaminoacridine systems is also evident in their use as scaffolds for creating multi-target or hybrid drugs. Researchers are conjugating acridine moieties with other pharmacophores to develop agents that can simultaneously target multiple biological pathways, a strategy aimed at overcoming drug resistance and improving therapeutic outcomes in diseases like malaria and cancer. nih.gov For instance, derivatives of 4,9-diaminoacridine are being investigated as dual-stage antiplasmodial agents. mdpi.com

| Research Area | Mechanism/Application | Example Derivative Class | Significance |

|---|---|---|---|

| Anticancer Agents | Topoisomerase I/II Inhibition | 3,9-Disubstituted Acridines | Development of potent and selective cancer therapeutics. nih.gov |

| Antimalarial Agents | Dual-stage inhibition, Topoisomerase II inhibition, Hematin targeting | 4,9-Diaminoacridines, 3,6-Diamino-9-anilinoacridines | Combating drug-resistant malaria parasites. mdpi.comnih.gov |

| Diagnostic Probes | Fluorescence, DNA/RNA binding | 9-Aminoacridines | Tools for cell imaging and biochemical assays. google.comresearchgate.net |

| Hybrid Drugs | Targeting multiple biological pathways simultaneously | Acridine-peptide conjugates | Overcoming drug resistance in cancer and infectious diseases. google.com |

Synthetic Methodologies for Diaminoacridine Systems

Strategies for the Preparation of Substituted Diaminoacridine Scaffolds

The preparation of diaminoacridine scaffolds involves diverse synthetic strategies, ranging from traditional multi-step sequences to modern catalytic approaches. A common precursor for various aminoacridines is 9-chloroacridine (B74977), which can be functionalized through nucleophilic substitution. mdpi.com For instance, the synthesis of certain 3,6-disubstituted acridines begins with an Ullmann coupling of benzoic acids and anilines, followed by cyclization in phosphorus oxychloride (POCl₃) to yield 9-chloroacridine derivatives. rsc.org These intermediates are then reacted with appropriate amines to introduce the desired side chains. rsc.org

Direct functionalization of the acridine (B1665455) ring presents an attractive, more atom-economical approach, but it is often hampered by a lack of regioselectivity in classical electrophilic substitutions, which can lead to a mixture of polyfunctionalized products. rsc.org To address this, researchers have developed methods that build the scaffold with the desired substitution pattern from the outset. One such approach involves the [4+2] annulation of arynes with 2-aminoaryl ketones, which yields substituted acridines under milder conditions than traditional methods. nih.gov This reaction is initiated by generating an aryne, which then reacts with the aminoketone to form the acridine ring system. nih.gov The efficiency of these reactions can be sensitive to solvent choice, with acetonitrile (B52724) often proving superior to tetrahydrofuran (B95107) when using cesium fluoride (B91410) as the initiator. nih.gov

Another strategy involves the "top-down" synthesis from complex, readily accessible intermediates which are then converted into diverse scaffolds through various chemical transformations like ring cleavage, expansion, or formation. d-nb.info This allows for significant structural diversity, including variations in regiochemistry and heteroatom placement. d-nb.info

Optimized Routes for 4,9-Diaminoacridine Synthesis

One optimized pathway starts from 6,9-dichloro-2-methoxy-4-nitroacridine, a common precursor. researchgate.netnih.gov The original synthesis of this precursor involved a Buchwald–Hartwig coupling, followed by basic hydrolysis and a cyclization step using POCl₃. rsc.org A key improvement in the synthesis of 4,9-diaminoacridines from this precursor involves replacing a time-consuming nucleophilic aromatic substitution (SNAr) step. The older method required 6 hours and involved the activation of the C-9 position followed by nucleophilic attack. nih.gov

| Parameter | Previously Reported Route | Optimized Route | Reference |

|---|---|---|---|

| Overall Yield | 13% | 21% | rsc.orgnih.gov |

| Key Improvements | Lengthy SNAr at C-9 (6h) | Improved reaction steps including efficient reductive amination and hydrazinolysis | nih.gov |

Synthesis of 3,6-Diaminoacridine Derivatives (Proflavine Analogues)

3,6-Diaminoacridine, commonly known as proflavine (B1679165), is a foundational molecule from which a variety of analogues have been synthesized. ptfarm.plnih.gov One common strategy for creating derivatives is the direct chemical modification of the proflavine scaffold. For example, new 3,6-di-substituted acridines can be produced through the acylation of proflavine. researchgate.net A synthetic route has been developed for the selective mono-acylation of proflavine to produce mono-N-(6-amino-3-acridinyl)acetamide using acetic anhydride. researchgate.net

Another established method for producing the core 3,6-diaminoacridine structure involves heating 1,3-phenylenediamine with formic acid, a polyhydric alcohol like glycerol, and zinc chloride. google.com A refined, two-stage process involves first reacting 1,3-phenylenediamine with formic acid, and then treating the resulting product with additional acid to yield 3,6-diaminoacridine. google.com For pharmaceutical applications requiring high purity, the crude base obtained from this reaction can be recrystallized from morpholine (B109124) and then converted to the monohydrochloride salt. google.com

Furthermore, 3-acetamido-5-iodo-6-aminoacridine, a derivative of proflavine, has been synthesized and radiolabeled. nih.gov This demonstrates how the proflavine structure can be modified at various positions to create compounds for specific applications. nih.gov

Innovations in Acridine Ring Construction and Functionalization

Recent innovations in synthetic chemistry have provided novel methods for both constructing the acridine ring and functionalizing it with greater precision and efficiency. These methods often employ modern catalytic systems and aim to be more environmentally benign. jsynthchem.com

Arylation: A significant advancement is the arylation of the acridine core. A zincate-mediated approach allows for the chemoselective arylation of acridine at the C9 position to give 9,10-dihydro-9-phenylacridine in high yield (95%) using microwave irradiation, a process that is much faster than previous transition-metal-catalyzed methods. acs.org Subsequent oxidation with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) yields the fully aromatic 9-phenylacridine. acs.org

Another innovative method involves Friedel–Crafts arylation reactions using Cu(OTf)₂ as a catalyst. jsynthchem.comjsynthchem.com This process starts with the condensation of a primary amine with o-acylanilines and diaryliodonium salts, followed by dehydrogenation to produce various acridine derivatives with good efficiency. jsynthchem.com Ligand-enabled, palladium-catalyzed γ-C–H arylation has also been explored, where ligands based on quinoline (B57606) and acridine can promote the reaction. nih.gov Simple acridine as a ligand provided a moderate yield in these transformations. nih.gov

Azo Dye Synthesis: The functionalization of diaminoacridines has been extended to the synthesis of novel azo dyes. jocpr.comresearchgate.net One synthetic pathway begins with the conversion of unsubstituted acridine to dinitroacridine via nitration. jocpr.com This is followed by reduction to diaminoacridine using tin and hydrochloric acid. jocpr.com The resulting diaminoacridine can then be diazotized and coupled with other aromatic compounds to form acridine-based azo dyes. jocpr.comgrowingscience.com For example, 2,9-diaminoacridine (B8633251) can be diazotized and coupled with a derivative of aniline (B41778) to produce a new dye. jocpr.com Another approach involves the diazotization of 9-aminoacridine (B1665356) derivatives, followed by coupling with electron-rich partners like rhodanine (B49660) analogues to yield azo dyes in very good yields. growingscience.com

Methodological Advancements in Reaction Efficiency and Yield

Improving reaction efficiency and yield is a central theme in modern organic synthesis, driven by the principles of green chemistry which prioritize waste minimization and atom economy. acs.org In the context of diaminoacridine synthesis, several methodological advancements have been reported that align with these goals. researchgate.netrsc.org

The use of flow chemistry is an emerging trend that enhances efficiency, scalability, and safety in chemical manufacturing. adesisinc.com By using continuous-flow reactors, often under high-pressure conditions, reactions can be performed with greater control, leading to higher purity products and reduced waste. adesisinc.com While not yet specifically detailed for diaminoacridine synthesis in the provided context, this technology represents a significant potential for future methodological advancements.

Catalysis is another key area for improving efficiency. Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled. acs.org The development of new catalytic systems, such as the Cu(OTf)₂ used in Friedel-Crafts arylation for acridine synthesis, allows for the efficient production of derivatives under milder conditions. jsynthchem.com Similarly, the use of microwave heating has been shown to dramatically reduce reaction times, as seen in the zincate-mediated arylation of acridine, which was completed in 20 minutes compared to 20 hours for older methods. acs.org

| Method | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Zincate-Mediated Arylation | ZnPh₂ / PhLi | Microwave, 125 °C, 20 min | 95% | acs.org |

| Previous Transition-Metal Catalyzed Method | ZnPh₂ | 130 °C, 20 h | Not specified | acs.org |

| Friedel–Crafts Arylation | Cu(OTf)₂ | Fine-tuned conditions | Good efficiency | jsynthchem.com |

Molecular Interactions and Mechanistic Studies of Diaminoacridine Compounds

Nucleic Acid Intercalation and Binding Dynamics

The primary mode of interaction for many diaminoacridine compounds with nucleic acids is intercalation, a process where the planar aromatic ring system inserts between adjacent base pairs of a double-stranded nucleic acid. core.ac.ukresearchgate.netnih.gov This binding is a foundational element of their biological mechanism. core.ac.uk Research, often utilizing derivatives such as bis-acridines, has provided significant insight into the binding dynamics and structural consequences of these interactions. oup.comnih.gov

The insertion of a diaminoacridine molecule into the DNA double helix is not a passive event; it induces significant and measurable changes in the structure of the nucleic acid. oup.comnih.gov A primary consequence of intercalation is the unwinding and lengthening of the DNA helix to accommodate the inserted molecule. researchgate.netjpn.org This forces the separation of adjacent base pairs, increasing the distance between them from the typical 3.4 Å to approximately 6.8 Å at the intercalation site. jpn.org

Bis-intercalators, which consist of two diaminoacridine units connected by a linker, can induce even more profound structural alterations. Studies on alkyl-linked diacridine derivatives, referred to as DA4 and DA5, have shown they can cross-link adjacent DNA duplexes. oup.comnih.govresearchgate.netresearchgate.net This cross-linking can trigger a conformational shift in the DNA from the canonical B-form to an A-form-like structure, which is characterized by significant bending and overwinding of the DNA backbone. oup.comnih.gov In some instances, this results in the transformation of a standard helical junction into a severely overwounded, side-by-side inter-duplex arrangement. oup.comnih.govresearchgate.net For example, the bis-intercalator ditercalinium (B1205306) has been shown by X-ray crystallography to kink the DNA helix by 15° and unwind it by 36°. nih.gov Such unwinding generates torsional stress, which in a closed-circular plasmid DNA, leads to an increase in negative supercoiling. nih.gov Furthermore, the binding of these compounds can increase the rigidity and persistence length of the DNA molecule. nih.gov

Table 1: Reported Structural Perturbations of DNA by Diaminoacridine Derivatives

| Compound/Class | DNA Target | Structural Effect | Reference(s) |

|---|---|---|---|

| Ditercalinium | [d(CGCG)]2 | Kinking by 15°, Unwinding by 36° | nih.gov |

| Ethidium (B1194527) Bromide | DNA | Unwinding by 26°, Helix Lengthening | nih.gov |

| Bis-intercalators (DA4, DA5) | d(CGTATACG)2 | Transition from B-form to A-form like, Bending, Overwinding, Inter-duplex cross-linking | oup.comnih.govresearchgate.net |

The association of diaminoacridine compounds with DNA is a thermodynamically governed process that can be characterized by its binding affinity, enthalpy, and entropy. researchgate.netnih.govntu.edu.sg Techniques like Isothermal Titration Calorimetry (ITC) are pivotal, as they directly measure the heat changes upon binding, allowing for the determination of the binding enthalpy (ΔH), binding constant (Ka), and stoichiometry (n). nih.govntu.edu.sg From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov

Studies on various acridine (B1665455) derivatives have shown that the binding can be driven by different thermodynamic forces. For some derivatives, the interaction is a spontaneous, entropy-driven process, suggesting that hydrophobic interactions play a major role. researchgate.net In other cases, the binding is exothermic and thus enthalpy-driven. nih.gov The binding constants (Ka) for these interactions are typically in the range of 10⁴ to 10⁶ M⁻¹, which signifies a high affinity for DNA. researchgate.netresearchgate.net

The stabilizing effect of these compounds on the DNA double helix is evident in thermal melting experiments. The melting temperature (Tm), at which half of the double-stranded DNA dissociates, is significantly increased in the presence of intercalating agents. For instance, the bis-intercalating diaminoacridines DA4 and DA5 were found to increase the Tm of a DNA duplex by 5.8°C and 8.6°C, respectively, indicating substantial stabilization of the helix. oup.com

Table 2: Thermodynamic Parameters for Diaminoacridine-DNA Interactions

| Compound | Technique | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| DA4 | Thermal Melt | ΔTm | +5.8 °C | oup.com |

| DA5 | Thermal Melt | ΔTm | +8.6 °C | oup.com |

| Acridine Derivatives | Fluorescence | Binding Constant (Kb) | 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹ | researchgate.net |

Water molecules are not merely a passive solvent but are active participants in the formation and stabilization of diaminoacridine-nucleic acid complexes. oup.comnih.govnih.gov These structured water molecules often act as critical bridges, forming hydrogen bond networks that connect the ligand to the DNA bases or phosphate (B84403) backbone. nih.govnih.govgatech.edu The presence of these water-mediated interactions can significantly enhance the binding affinity of the ligand for the DNA. nih.gov

High-resolution structural studies have provided detailed views of these interactions. For example, in the crystal structure of the bis-intercalator DA5 complexed with a DNA oligomer, a single, specific water molecule was observed to directly bridge the diaminoacridine compound to cytosine bases located on two different DNA duplexes. oup.comnih.gov In contrast, the complex with the slightly different DA4 derivative featured a more extensive network of three water molecules that mediated indirect interactions between the compound and the DNA. oup.comnih.gov The specific geometry of the ligand and the local DNA sequence dictate the precise arrangement of these stabilizing water molecules, highlighting their integral role in the binding dynamics. oup.comnih.gov

Thermodynamic and Kinetic Characterization of DNA-Diaminoacridine Binding

Modulation of DNA-Associated Enzyme Activity

Beyond direct binding to DNA, the biological efficacy of diaminoacridine compounds stems from their ability to modulate the activity of enzymes that use DNA as a substrate. researchgate.netacs.orgresearchgate.net By altering the structure of the DNA or by directly interacting with the enzymes, these compounds can inhibit crucial cellular processes.

Diaminoacridines are recognized as potent inhibitors of DNA topoisomerases, a class of essential enzymes that manage the topological state of DNA during replication, transcription, and chromosome segregation. acs.orgnih.govnih.govwikipedia.org These compounds primarily function as "topoisomerase poisons". nih.govwikipedia.orgplos.org Instead of simply blocking the enzyme's active site, they trap the enzyme in a key intermediate stage of its catalytic cycle. Specifically, they stabilize the "cleavable complex," a transient state where the enzyme has cleaved one or both DNA strands and is covalently bound to the DNA. wikipedia.orgplos.org By preventing the subsequent re-ligation of the DNA break, these inhibitors lead to an accumulation of persistent single- and double-strand breaks, which are highly cytotoxic and can trigger apoptosis. wikipedia.orgplos.org

Both Type I and Type II topoisomerases are targets. acs.org For example, various 3,6-diamino-9-anilinoacridine derivatives have demonstrated potent inhibition of human topoisomerase II. nih.gov One such derivative completely inhibited the DNA strand-passing activity of topoisomerase II isolated from Jurkat cells at a concentration of 20 µM. nih.gov The bis-intercalators DA4 and DA5 have also been shown to inhibit topoisomerase II. nih.govresearchgate.net There is significant interest in developing derivatives that are selective for the topoisomerase IIα isoform, as it is preferentially expressed in rapidly proliferating cancer cells, making it a more specific target for anticancer therapy. nih.govplos.org

The influence of diaminoacridines extends to the machinery of protein synthesis, specifically through the disruption of ribosome biogenesis. mdpi.comnih.gov Studies using 9-aminoacridine (B1665356), a foundational acridine compound, have revealed a dual mechanism of inhibition. researchgate.netmdpi.com Firstly, the compound inhibits the transcription of the 47S ribosomal RNA precursor (pre-rRNA) by RNA Polymerase I. mdpi.com Secondly, it interferes with the subsequent maturation of the pre-rRNA transcripts that have already been synthesized. researchgate.netmdpi.comnih.gov

The processing of pre-rRNA is a complex pathway involving numerous cleavage and modification steps to yield the mature 18S, 5.8S, and 28S ribosomal RNAs. This process is particularly sensitive to inhibition by aminoacridines, with the maturation of the 32S pre-rRNA intermediate being notably disrupted. mdpi.com This interference with post-transcriptional processing is attributed to the ability of the planar acridine ring to bind directly to RNA structures, a property confirmed through in vitro fluorescent intercalator displacement assays. researchgate.netmdpi.comnih.gov By binding to pre-rRNA, the compound likely obstructs the access of processing enzymes and snRNPs, leading to a rapid shutdown of ribosome production. mdpi.com

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| 3,9-Diaminoacridine | - |

| 3,6-Diaminoacridine | Proflavine (B1679165) |

| 9-Aminoacridine | 9AA |

| Acridine Orange | AO |

| Ditercalinium | - |

| Ethidium Bromide | - |

| DA4 | Alkyl-linked diaminoacridine bis-intercalator |

| DA5 | Alkyl-linked diaminoacridine bis-intercalator |

| 3,6-diamino-9-anilinoacridine | - |

| 1'-SO2NH2 derivative of 3,6-diamino-9-anilinoacridine | - |

| N-(9-acridinylthiocarbamoyl)tryptophan | - |

| m-AMSA | 4'-(9-acridinylamino)-3'-methoxymethanesulphonanilide |

| Doxorubicin | Adriamycin |

| Etoposide | - |

| Mitoxantrone | - |

| Daunorubicin | - |

| Amsacrine (B1665488) | - |

| Quinacrine | - |

| Tacrine | - |

| Nitracine | - |

| Ethacridine (B1671378) | - |

| Acriflavine (B1215748) | ACF |

Inhibition of DNA Gyrase Activity

This compound, also known as proflavine, and its derivatives have been identified as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.net The inhibitory action is not typically due to direct binding with the gyrase enzyme itself, but rather through the compound's interaction with the DNA substrate. ncats.ioacs.org

Acriflavine, a mixture of 3,6-diaminoacridine (proflavine) and its methylated derivative 3,6-diamino-10-methylacridinium, has demonstrated potent antimalarial activity by targeting the DNA gyrase of Plasmodium falciparum. acs.orgnih.gov Studies on the P. falciparum gyrase (PfGyrase) revealed that acriflavine inhibits its supercoiling and ATPase activities. This inhibition is likely mediated by the interaction of acriflavine with the DNA, which may induce a conformational change in the DNA, rendering it unsuitable for binding by the gyrase enzyme. ncats.ioacs.org Time-correlated single photon counting (TCSPC) studies showed that the fluorescence lifetime of acriflavine was significantly altered in the presence of DNA, but not in the presence of the PfGyrase protein alone, supporting the model of DNA-mediated inhibition. acs.org This mechanism suggests that the compound prevents the enzyme from functioning by altering its substrate. ncats.io

Protein and Macromolecular Binding Studies

Interactions with Serum Albumins (Human Serum Albumin, Bovine Serum Albumin)

This compound (proflavine) and its derivatives have been shown to interact with serum albumins, the primary transport proteins in the bloodstream. Spectroscopic studies have detailed the binding of proflavine to both Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). researchgate.netrsc.orgcapes.gov.br The interaction involves the formation of a ground-state complex between the acridine compound and the protein. researchgate.net

The binding process is characterized by a static quenching mechanism, where proflavine quenches the intrinsic fluorescence of the tryptophan residues within the albumins. researchgate.netcapes.gov.br This quenching indicates a close proximity between the bound ligand and the protein's fluorophores. The interaction between this compound derivatives and HSA is predominantly driven by hydrophobic forces. researchgate.net

Binding constant (K) values quantify the affinity of the interaction. For the proflavine-BSA complex, a binding constant of (1.6 ± 0.2) × 10⁴ M⁻¹ has been reported. researchgate.netrsc.org For the proflavine-HSA complex, a higher binding affinity was observed, with a binding constant of 13 × 10⁴ M⁻¹. rsc.org In this case, studies suggest a binding stoichiometry where one molecule of proflavine binds to a single site on the HSA molecule. rsc.org The interaction can lead to conformational changes in the secondary structure of the albumin protein. researchgate.net

| Protein | Binding Constant (K) | Stoichiometry (n) | Primary Interacting Forces | Reference |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | (1.6 ± 0.2) × 10⁴ M⁻¹ | ~1 | Van der Waals, Hydrogen Bonding | researchgate.netrsc.org |

| Human Serum Albumin (HSA) | 13 × 10⁴ M⁻¹ | ~1 | Hydrophobic Interactions | rsc.orgresearchgate.net |

Binding to Multidrug-Binding Proteins (e.g., QacR)

This compound is recognized and bound by multidrug-binding proteins, which are key components of bacterial multidrug resistance mechanisms. A notable example is the QacR protein from Staphylococcus aureus, a transcriptional repressor of the QacA multidrug efflux pump. nih.gov

X-ray crystallography has provided detailed insights into the binding of this compound (proflavine, Pf) to QacR. The structure of the QacR-proflavine complex reveals that the planar acridine molecule binds within a large, flexible drug-binding pocket of the QacR dimer. nih.gov The binding stoichiometry is one molecule of proflavine per QacR dimer. nih.gov A critical component of the binding is the stacking interaction between the acridine ring system and the aromatic side chains of two residues within the pocket: Tryptophan 61 (Trp61) and Tyr93. nih.gov

The plasticity of the QacR binding pocket is further demonstrated by its ability to bind two different drug molecules simultaneously. nih.gov The crystal structure of a ternary complex containing QacR, proflavine, and ethidium (Et) has been solved. nih.govdur.ac.uk In this ternary structure, the binding of proflavine induces an alternative binding mode for the ethidium molecule, highlighting the adaptability of the multidrug-binding pocket. nih.gov This promiscuous binding capability, which involves aromatic stacking and electrostatic interactions, is a fundamental mechanism by which proteins like QacR can recognize a wide array of chemically dissimilar cationic lipophilic compounds. nih.govnih.gov

Alterations in Protein Conformation and Function (e.g., Peroxidase)

The interaction of this compound and its derivatives with enzymes can lead to significant alterations in their three-dimensional structure and catalytic function. Studies with Horseradish Peroxidase C (HRPC) have shown that acriflavine (defined in the study as 3,6-diaminoacridine) can act as both an inhibitor and a stimulator of enzyme activity, depending on its concentration and the pre-incubation time. bmmj.orgbmmj.org

The binding of acriflavine to HRPC induces conformational changes in the enzyme. Spectroscopic analysis indicated that the binding event makes the environment around the enzyme's heme prosthetic group more polar. bmmj.org The interaction also leads to the quenching of the intrinsic fluorescence of the single tryptophan residue in HRPC, confirming a structural perturbation. bmmj.orgbmmj.org It was determined that four molecules of acriflavine bind to HRPC at two distinct binding sites. bmmj.org

Furthermore, photo-activated proflavine has been shown to induce protein degradation and impair enzyme activity through the generation of hydroxyl radicals. researchgate.net In studies using BSA and the enzyme trypsin, photo-illumination of proflavine led to oxidative modifications and degradation of the proteins. researchgate.net Proflavine has also been observed to interact with hemoglobin, causing a destabilization of the protein and a decrease in its α-helical content. mdpi.com These findings demonstrate that the binding of diaminoacridine compounds can significantly disrupt both the structure and function of various proteins. researchgate.netmdpi.com

Interaction with Cyclic Dinucleotides and Aggregation Induction

This compound (proflavine) can interact with bacterial second messengers, such as cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), and induce their aggregation. researchgate.netnih.gov C-di-GMP is a key signaling molecule that regulates various processes in bacteria, including biofilm formation. nih.govscienceopen.com

In the presence of planar aromatic molecules like proflavine, c-di-GMP can self-assemble into higher-order structures, specifically G-quadruplexes. researchgate.net This aggregation is stabilized by the stacking of G-quartets, which are formed by the association of four guanine (B1146940) bases. The proflavine molecule intercalates within these G-quadruplex structures. nih.gov Atomic force microscopy (AFM) has been used to visualize the formation of these supramolecular polymers, which can appear as "G-wires" that can be as long as 0.4 microns. nih.govscienceopen.com

Structure Activity Relationship Sar Paradigms for Diaminoacridine Derivatives

Impact of Amino Substituent Position and Nature on Biological Interactions

The position and characteristics of amino groups on the acridine (B1665455) scaffold are critical determinants of biological activity. Studies have shown that the presence of at least one amino group on the acridine ring is often necessary for certain biological effects. nih.gov For instance, in a series of 9-anilinoacridine (B1211779) derivatives, it was found that 3,6-diamino substitution resulted in lower cytotoxicity to mammalian cells while enhancing antiparasitic activity against Plasmodium falciparum. nih.gov This specific substitution pattern provides a higher therapeutic index compared to other arrangements. nih.gov

Furthermore, modifications to the amino groups themselves can significantly alter biological outcomes. For example, in the context of antimalarial activity, derivatization of the 9-amino group of 6-chloro-2-methoxyacridines has been a successful strategy. nih.gov The introduction of two positive charges and specific substituents like 6-chloro and 2-methoxy groups on the acridine ring has been shown to be crucial for potent antimalarial activity.

The nature of the substituent at the 9-position also plays a pivotal role. In a study of 9-anilinoacridines, it was observed that while there was considerable tolerance for different substituents at the 1'-anilino position, those with electron-withdrawing groups (like SO2-NHR and CONHR) exhibited the most potent antimalarial effects. nih.gov This is in stark contrast to the SAR for anticancer activity, where different structural features are often required. nih.gov

The following table summarizes the impact of amino substituent variations on the biological activity of select acridine derivatives.

| Compound/Derivative Class | Substituent Position/Nature | Observed Biological Effect |

| 9-Anilinoacridines | 3,6-Diamino substitution | Lowered mammalian cytotoxicity, increased antimalarial activity. nih.gov |

| 3-Amino-9-anilinoacridines | Small anilino substituents | Resemble proflavine (B1679165) in their ability to induce petite mutants in yeast. nih.gov |

| 3,6-Diamino-substituted anilinoacridines | - | Highly efficient inducers of petite mutations, similar to ethidium (B1194527). nih.gov |

| 6-Chloro-2-methoxyacridines | 9-Amino group derivatization | Potent antimalarial activity. nih.gov |

| 9-Anilinoacridines | Electron-withdrawing 1'-substituents (e.g., SO2-NHR) | Potent antimalarial activity. nih.gov |

Correlation between Molecular Structure and DNA Binding Affinity

The presence and nature of side chains attached to the acridine core are critical. For instance, in a series of bis(9-aminoacridine-4-carboxamides), the linker connecting the two acridine units and the carboxamide side chains are designed to interact with the major and minor grooves of DNA, respectively. researchgate.net This threading intercalation model is inspired by natural products like nogalamycin (B1679386) and aims to enhance DNA residence time. researchgate.net

Spectroscopic and calorimetric analyses of N-substituted acridine-9-amines have revealed that ligands with stronger electron-donating substituents exhibit higher DNA-binding ability. researchgate.net Molecular docking studies further suggest that these ligands tend to bind to the minor groove of DNA, with hydrogen bonds playing a crucial role in the stability of the ligand-DNA complex. researchgate.net

The binding constants (Kb) for various acridine derivatives with DNA provide a quantitative measure of their binding affinity. For example, a series of (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives showed Kb values ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, indicating a high affinity for calf thymus DNA (ctDNA). researchgate.net Similarly, a study on acridine-thiosemicarbazone derivatives reported binding constants with ctDNA, with some compounds showing moderate affinities and a preference for the intercalation mode. mdpi.com

The table below presents DNA binding data for selected diaminoacridine derivatives.

| Derivative Class | DNA Binding Constant (Kb) | Key Structural Feature Influencing Binding |

| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamides | 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹ | Varied substitutions on the phenylhydrazinecarbothioamide moiety. researchgate.net |

| Acridine-thiosemicarbazone derivatives | 0.75 × 10⁴ to 4.51 × 10⁴ M⁻¹ | Thiosemicarbazone linker and substitutions. mdpi.com |

| N-substituted acridine-9-amines | 6.8 × 10⁴ to 2.3 × 10⁵ M⁻¹ | Electron-donating substituents on the acridine ring. researchgate.net |

| Bis-3,6-alkylamidoacridines | 0.68×10⁵ to 2.10×10⁵ M⁻¹ | Alkylamido side chains at the 3 and 6 positions. omicsonline.org |

It is important to note that a direct correlation between DNA binding affinity and in vitro biological activity is not always observed, suggesting that other mechanisms of action may also be involved. researchgate.net

Rational Design Principles Based on SAR for Targeted Enzyme Inhibition

The insights gained from SAR studies have been instrumental in the rational design of diaminoacridine derivatives as targeted enzyme inhibitors. slideshare.netrsc.org A key target for many acridine-based drugs is topoisomerase II, an essential enzyme involved in managing DNA topology. researchgate.net

The design of 9-anilinoacridines as topoisomerase II inhibitors provides a clear example of rational design. The acridine moiety intercalates into the DNA, while the 9-anilino side group projects into the minor groove, where it can interact with the enzyme. nih.gov The 3,6-diamino substitution on the acridine ring has been shown to be crucial for the inhibition of both human and parasite-derived topoisomerase II. nih.gov For instance, a 1'-SO2NH2 derivative of 3,6-diamino-9-anilinoacridine was a potent inhibitor of P. falciparum topoisomerase II, while the analogous compound lacking the 3,6-diamino groups was inactive. nih.gov

The development of inhibitors for other enzymes also benefits from these principles. For example, novel tacrine/acridine hybrids have been designed as potent inhibitors of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), enzymes relevant to Alzheimer's disease. rsc.org The structure-activity analysis revealed that specific linkers and substituents were key to achieving high inhibitory potency. rsc.org

The following principles guide the rational design of diaminoacridine-based enzyme inhibitors:

Scaffold Hopping and Hybridization: Combining the acridine core with other pharmacophores can lead to compounds with novel or enhanced inhibitory activities.

Side Chain Optimization: Modifying side chains to improve interactions with the enzyme's active site or allosteric sites can increase potency and selectivity.

Target-Specific Modifications: Tailoring the structure of the diaminoacridine derivative to the specific topology and chemical environment of the target enzyme's binding pocket is crucial.

The table below illustrates the application of these principles in the design of enzyme inhibitors.

| Target Enzyme | Design Principle | Resulting Derivative Class | Key SAR Finding |

| Topoisomerase II | Side chain optimization | 9-Anilinoacridines with 3,6-diamino substitution | 3,6-Diamino groups are essential for potent inhibition. nih.gov |

| Acetylcholinesterase/ Butyrylcholinesterase | Hybridization | Tacrine/acridine hybrids | Specific linkers and substituents lead to nanomolar inhibitory potency. rsc.org |

| Chitinase | Rational molecular optimization | Azo-aminopyrimidine analogues | Specific substitutions on the aminopyrimidine skeleton lead to potent and selective inhibition. nih.gov |

Stereochemical and Electronic Factors Influencing Activity

The biological activity of diaminoacridine derivatives is also governed by subtle stereochemical and electronic factors. numberanalytics.comnumberanalytics.com The three-dimensional arrangement of atoms and the distribution of electron density within the molecule can significantly impact its interactions with biological targets. numberanalytics.comfiveable.me

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the reactivity and binding affinity of the acridine ring. Electron-withdrawing groups on the 9-anilino substituent of 3,6-diaminoacridines were found to enhance antimalarial activity. nih.gov Conversely, for DNA binding, electron-donating substituents on the acridine ring itself can increase affinity. researchgate.net

In the context of enzyme inhibition, electronic factors are also crucial. For instance, in a series of acridone (B373769) derivatives designed as cholinesterase inhibitors, compounds with strong electron-withdrawing nitro groups showed decreased activity, while those with a chlorine substituent exhibited better inhibition. rsc.org This highlights the delicate balance of electronic properties required for optimal interaction with the enzyme's active site.

Computational and in Silico Approaches in Diaminoacridine Research

Molecular Docking and Ligand-Biomolecule Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about their interaction. omicsonline.orgjscimedcentral.com This method has been extensively used to understand the binding of 3,9-diaminoacridine to various biological targets, including DNA, proteins, and enzymes.

Interaction with DNA: Proflavine (B1679165) is well-known for its ability to intercalate into DNA, a process that has been modeled using molecular docking. researchgate.netacs.org These studies help to visualize how the planar acridine (B1665455) ring inserts itself between the base pairs of the DNA double helix. Docking simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the proflavine-DNA complex. For instance, docking studies have been employed to compare the binding of proflavine to different DNA sequences and structures, including G-quadruplex DNA, which is a promising target for anticancer drugs. acs.org

Interaction with Proteins and Enzymes: Molecular docking has also been instrumental in identifying and characterizing the interactions of this compound with various protein targets. Studies have shown that proflavine can bind to the active sites of enzymes, potentially inhibiting their function. For example, docking studies have suggested that proflavine may inhibit bacterial DNA gyrase, which could explain its antibacterial activity. researchgate.net Furthermore, the interaction of proflavine and its derivatives with proteins like human serum albumin (HSA) has been investigated using docking to understand their binding sites and the forces driving the complex formation. researchgate.net In the context of cancer, molecular docking has been used to evaluate the binding of proflavine to targets in signaling pathways, such as the Wnt pathway, to explore its potential as a therapeutic agent for oral squamous cell carcinoma. nih.gov

A study investigating 3,6-diaminoacridine-9-carbonitrile (DAC) revealed a strong binding affinity to the EGFR-TKD protein, a key target in lung cancer. Molecular docking analysis showed a binding affinity of -7.9 kcal/mol for DAC, which was superior to the standard drug erlotinib (B232) (-7.3 kcal/mol). nih.gov

| Compound | Target Biomolecule | Predicted Binding Affinity (kcal/mol) | Key Interactions | Potential Application |

|---|---|---|---|---|

| Proflavine | Bacterial DNA Gyrase (PDB: 3U2D) | - | Inhibition of enzyme | Antibacterial |

| Proflavine | Wnt signaling targets (GSK3β, β-catenin, VIM) | - | Prominent binding affinity | Oral Squamous Cell Carcinoma Treatment |

| 3,6-diaminoacridine-9-carbonitrile (DAC) | EGFR-TKD | -7.9 | - | Lung Cancer Treatment |

| Proflavine | SARS-CoV-2 Mpro | - | Kd value of 62.70 ± 9.54 μM | Antiviral |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. slideshare.netvlifesciences.comneovarsity.org These models are crucial for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

2D-QSAR: In the context of this compound and its analogs, 2D-QSAR studies have been used to correlate various physicochemical descriptors (e.g., hydrophobicity, electronic properties, and steric parameters) with their biological activities, such as anticancer or antimicrobial effects. slideshare.net For example, a QSAR study on 9-anilinoacridine (B1211779) derivatives, which share the acridine core with proflavine, identified key descriptors related to their interactions with DNA. researchgate.net

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationships by considering the 3D properties of the molecules. researchgate.netnih.govnih.gov These methods have been applied to series of acridine derivatives to build predictive models for their antitumor activity. For instance, a 3D-QSAR analysis of cis-2,4,5-trisubstituted-1,3-dithiolanes, which were designed as novel antitumor agents based on the proflavine scaffold, helped to elucidate the structural requirements for their activity. acs.org Similarly, CoMFA has been used to analyze 9-amino-1,2,3,4-tetrahydroacridine derivatives as acetylcholinesterase inhibitors, revealing the importance of steric and electrostatic fields for their inhibitory activity. researchgate.net

QSAR models are increasingly being used to predict the toxicity of chemical compounds, which is a critical aspect of drug development. patsnap.com

| QSAR Method | Compound Series | Biological Activity | Key Findings |

|---|---|---|---|

| 2D-QSAR | 9-Anilinoacridine derivatives | Interaction with DNA | Identified 12 descriptors related to the interaction. |

| 3D-QSAR (CoMFA) | 9-Amino-1,2,3,4-tetrahydroacridine derivatives | AChE inhibition | A highly significant model was obtained using the steric field alone. researchgate.net |

| 3D-QSAR | cis-2,4,5-trisubstituted-1,3-dithiolanes | Antitumor activity | Elucidated structural requirements for activity. acs.org |

Molecular Dynamics Simulations of Ligand-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the stability and conformational changes of ligand-biomolecule complexes. tanaffosjournal.irmdpi.commpg.de

Proflavine-DNA Interactions: MD simulations have been crucial in studying the intercalation process of proflavine into DNA. acs.orgrsc.org These simulations can reveal the step-by-step mechanism of intercalation, including the initial binding to the DNA groove and the subsequent insertion of the acridine ring between the base pairs. rsc.org They also provide information on the structural changes induced in the DNA upon binding, such as the unwinding of the helix. tandfonline.com Furthermore, MD simulations have been used to investigate the formation of the pre-intercalative state of proflavine with DNA. rsc.org

Proflavine-Protein Interactions: MD simulations have also been employed to study the interactions of proflavine with protein targets. For example, simulations of proflavine complexed with enzymes can reveal the stability of the binding and the key residues involved in the interaction. nih.gov A 100-ns molecular dynamics simulation of 3,6-diaminoacridine-9-carbonitrile (DAC) with EGFR-TKD demonstrated its remarkable stability compared to the standard drug erlotinib. nih.gov

MD simulations can also be used to study the behavior of multiple proflavine molecules around DNA, providing insights into the formation of aggregates and their potential effects on DNA structure and function. rsc.org

In Silico Analysis for Binding Mode Prediction and Energetic Characterization

In silico analysis encompasses a range of computational methods used to predict the binding mode and characterize the energetics of ligand-biomolecule interactions. mdpi.comscienceforecastoa.comresearchgate.netjscimedcentral.comrecentscientific.com

Binding Mode Prediction: Computational methods are frequently used to predict the most likely binding pose of this compound and its derivatives to their biological targets. This is often achieved through molecular docking, as discussed earlier, but can also involve more advanced techniques that consider the flexibility of both the ligand and the receptor. acs.org These predictions are essential for understanding the molecular basis of the observed biological activity and for designing new compounds with improved binding properties. For instance, in silico studies have been used to predict the binding mode of novel chalcone (B49325) substituted 9-anilinoacridines as topoisomerase II inhibitors. scienceforecastoa.com

Energetic Characterization: A key aspect of in silico analysis is the calculation of the binding free energy, which provides a quantitative measure of the affinity between a ligand and its receptor. acs.orgresearchgate.netresearchgate.net Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from MD simulation trajectories. These calculations can help to rank different compounds based on their predicted affinity and to identify the key energetic contributions to binding, such as electrostatic and van der Waals interactions. For example, the binding free energy of 3,6-diaminoacridine-9-carbonitrile (DAC) with EGFR-TKD was calculated to be -105.976 ± 1.916 kJ/mol using the MM-PBSA method. nih.gov

Advanced Methodological Applications of Diaminoacridine Compounds

Utilization as Fluorescent Molecular Probes in Biological Systems

3,9-Diaminoacridine, also known as proflavine (B1679165), is a fluorescent dye belonging to the acridine (B1665455) family. wikipedia.org Its ability to intercalate into DNA and its inherent fluorescence properties make it a valuable tool in various biological research applications. wikipedia.orgnih.gov

Discrimination of Nucleic Acid Sequences and Mutations

Proflavine's interaction with nucleic acids is the foundation of its use in distinguishing between different sequences and identifying mutations. wikipedia.orgresearchgate.net By intercalating between base pairs, proflavine's fluorescence characteristics can be altered depending on the specific nucleic acid sequence it binds to. This property allows for the development of methods to probe DNA and RNA structures.

Research has shown that proflavine and its derivatives can be used to detect specific DNA sequences. For example, modified proflavine molecules have been designed to bind to DNA with little sequence selectivity, presenting reactive groups in the major groove which can then be used for further reactions. rsc.org This allows for the targeted modification and analysis of specific DNA regions. Furthermore, the binding affinity of proflavine derivatives can show a preference for certain base pairs, such as GC-rich sequences, which can be exploited for sequence discrimination. nih.gov

The detection of mutations is another critical application. Techniques utilizing Förster Resonance Energy Transfer (FRET) with oligonucleotide probes can be designed to either create or disrupt an energy transfer system upon binding to a target sequence, allowing for the identification of single nucleotide polymorphisms (SNPs) and other mutations. news-medical.net

Applications in Fluorescence Spectroscopy (e.g., Quenching, FRET)

The fluorescent properties of this compound are central to its application in various spectroscopic techniques. The compound exhibits an excitation peak around 444 nm and an emission peak at approximately 511 nm. aatbio.com

Fluorescence Quenching: The fluorescence of proflavine can be quenched (reduced) by various molecules. This phenomenon is utilized to study molecular interactions. For instance, the quenching of proflavine's fluorescence by antioxidants or other small molecules can be used to determine binding constants and understand the mechanism of interaction. researchgate.net Studies have demonstrated that this quenching can occur through static mechanisms, involving the formation of a non-fluorescent ground-state complex between proflavine and the quencher. researchgate.net The quenching process is influenced by factors such as the concentration of the quencher and temperature. researchgate.netnih.gov

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent process where energy is transferred from an excited donor fluorophore to an acceptor molecule without the emission of a photon. thermofisher.com This "spectroscopic ruler" is effective over distances comparable to the dimensions of biological macromolecules. thermofisher.com Proflavine can act as a donor or acceptor in FRET pairs. For example, the distance between proflavine and the tryptophan residue in human serum albumin has been determined using FRET. researchgate.net FRET applications are extensive, including studying protein structure and conformation, receptor/ligand interactions, and nucleic acid hybridization. news-medical.netthermofisher.com The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two molecules. thermofisher.com

| Spectroscopic Property | Value | Reference |

|---|---|---|

| Excitation Peak | 444 nm | aatbio.com |

| Emission Peak | 511 nm | aatbio.com |

| Stokes Shift | 67 nm | aatbio.com |

| Molar Extinction Coefficient at 444.8 nm | 38,900 cm⁻¹/M | |

| Quantum Yield (in water, pH 7) | 0.34 |

Staining and Imaging Methodologies in Research

Due to its ability to intercalate with DNA, proflavine is widely used as a fluorescent stain in microscopy and cytology. wikipedia.orgnih.gov It effectively stains cell nuclei and can also highlight cytoplasmic structures. nih.govmdpi.com

A key advantage of proflavine is its use as a rapid stain for the cytologic examination of biological specimens. nih.gov Studies have shown that suspending cells in a dilute solution of proflavine allows for immediate visualization without the need for an incubation period. nih.gov This makes it a valuable tool for point-of-care diagnostics. nih.gov

In imaging, proflavine-stained cells show clearly visible nuclei with high contrast against the cytoplasm. nih.govresearchgate.net This allows for quantitative analysis of cellular morphology, such as the nuclear-to-cytoplasmic ratio, which can be used to differentiate between normal and cancerous cells. nih.govresearchgate.net Proflavine's compatibility with portable, LED-illuminated fluorescence microscopes further enhances its utility in various research and clinical settings. nih.gov

Supramolecular Assembly and Interaction Studies

Supramolecular chemistry focuses on the organization of molecules through non-covalent interactions. thno.org this compound serves as a building block in the construction of such assemblies, particularly those involving DNA. The intercalative binding of acridines to DNA provides a stable anchor for assembling larger supramolecular structures on a DNA scaffold. rsc.org

Researchers have modified proflavine with reactive groups, such as azides, to create functional intercalators. rsc.org These modified molecules bind to DNA and present the reactive groups into the major groove, allowing for subsequent chemical reactions, like click chemistry, to assemble other molecules along the DNA template. rsc.orgresearchgate.net This strategy enables the use of unmodified DNA as a versatile scaffold for the linear assembly of functional materials. rsc.org

Furthermore, the interaction of proflavine with other molecules can lead to the formation of unique supramolecular complexes. For example, in the presence of the bacterial signaling molecule c-di-GMP and hemin, proflavine can enhance peroxidase activity, forming a c-di-GMP–proflavine–hemin complex. rsc.org This assembly demonstrates how proflavine can participate in and modulate the function of complex biological systems.

Chromatographic and Spectrophotometric Detection Methods

Analytical methods for the detection and quantification of this compound are essential for its application in various fields.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of proflavine. nih.govnih.gov A common approach involves using a C18 or a cyano column with spectrophotometric detection at a wavelength where proflavine has strong absorbance, such as 454 nm. nih.gov These methods are employed to determine the concentration of proflavine and its metabolites in biological samples like plasma and tissue. nih.govnih.gov HPLC methods can be validated to be stability-indicating, meaning they can distinguish the intact drug from its degradation products. researchgate.net

Spectrophotometric Methods: Simple and rapid spectrophotometric methods are also available for the determination of acridine derivatives. materialsciencejournal.orgjuniperpublishers.com These methods are often based on color-forming reactions. For instance, ethacridine (B1671378) lactate, a derivative of this compound, can be quantified by reacting it with reagents like Folin-Ciocalteau or 3-methyl-2-benzothiazolinone hydrazone to produce colored products that can be measured with a spectrophotometer. materialsciencejournal.org While useful, spectrophotometric methods can sometimes be affected by factors such as changes in the absorption band with concentration, which can be overcome by using more sensitive techniques like laser-induced fluorescence. revistadechimie.ro

| Analytical Method | Principle | Typical Application | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation on a stationary phase (e.g., C18 column) followed by UV-Vis detection. | Quantification of proflavine and its residues in biological samples. | nih.gov |

| Spectrophotometry | Measurement of light absorbance after a color-forming reaction. | Routine quality control analysis of acridine derivatives in pharmaceutical formulations. | materialsciencejournal.org |

| Laser-Induced Fluorescence (LIF) | Excitation with a laser and detection of emitted fluorescence. | Highly sensitive determination of acridine derivatives at low concentrations. | revistadechimie.ro |

Emerging Research Frontiers and Future Directions for Diaminoacridine Chemistry

Investigation of Novel Molecular Targets beyond Nucleic Acids

While the ability of 3,9-diaminoacridine, also known as proflavine (B1679165), to intercalate with DNA is a well-established mechanism of its biological activity, emerging research is exploring its interactions with other molecular targets. nih.govaip.org This shift in focus aims to uncover new therapeutic applications and understand the multifaceted nature of acridine (B1665455) derivatives.

One area of investigation is the targeting of enzymes crucial for cancer cell survival and proliferation. For instance, acridine derivatives have been studied as inhibitors of topoisomerases I and II, enzymes that are vital for DNA replication and repair. nih.govacs.org Some 9-aminoacridine (B1665356) derivatives have shown inhibitory activity against VEGFR-2 and Src kinases. jppres.com Additionally, telomerases, enzymes that are reactivated in a high percentage of cancer cells and contribute to their immortalization, have been identified as potential targets for acridine compounds. nih.gov

Beyond enzymes, other cellular components are being explored. For example, the interaction of acridine orange, a related compound, with lysosomes and mitochondria in cancer cells suggests that these organelles could be targets for this compound and its derivatives. researchgate.net Specifically, acridine orange was found to accumulate in the acidic lysosomes of cancer cells and inhibit mitochondrial function, leading to cell growth inhibition. researchgate.net

The exploration of these novel molecular targets is often aided by computational studies, which can predict the binding of acridine derivatives to various proteins and cellular structures. jppres.com These in-silico approaches help to identify promising candidates for further experimental validation.

Table 1: Investigated Molecular Targets of Acridine Derivatives Beyond Nucleic Acids

| Target Class | Specific Target | Observed Effect | Relevant Acridine Derivative(s) |

| Enzymes | Topoisomerase I & II | Inhibition of enzyme activity, DNA damage | 9-aminoacridine derivatives, Batracylin |

| VEGFR-2, Src Kinases | Inhibition of kinase activity | 9-aminoacridine derivatives | |

| Telomerase | Inhibition of telomere maintenance | General acridine derivatives | |

| Organelles | Mitochondria | Reduction of intracellular ATP, inhibition of complex III | Acridine Orange |

| Lysosomes | Accumulation in acidic lysosomes | Acridine Orange |

Development of Hybrid Scaffolds and Conjugates

A promising strategy in medicinal chemistry involves the creation of hybrid molecules that combine the structural features of this compound with other pharmacologically active moieties. nih.gov This approach aims to develop novel compounds with enhanced efficacy, improved selectivity, and the potential to overcome drug resistance. nih.gov

The core concept of molecular hybridization is to link two or more pharmacophores covalently to create a single molecule with a multi-target profile. nih.gov For instance, researchers have synthesized hybrid compounds by combining the acridine scaffold with molecules like quinolines, chalcones, and even the antimalarial drug artemisinin. nih.gov These hybrids are designed to act on multiple pathways within a diseased cell, potentially leading to synergistic effects.

One notable example is the development of proflavine-phenanthroline Tröger's base, where the proflavine moiety intercalates into DNA while the phenanthroline part occupies the DNA groove. researchgate.net Another innovative approach involves conjugating this compound derivatives with oligonucleotides. These conjugates can be designed to target specific DNA or RNA sequences, thereby modulating gene expression with high precision. rsc.org

The synthesis of these hybrid scaffolds often utilizes "click chemistry," a set of powerful and reliable reactions that allow for the efficient linking of different molecular building blocks. researchgate.net This has enabled the creation of diverse libraries of acridine-based hybrids for biological screening. For example, conjugates of acridine with cobalt bis(dicarbollide) have been synthesized and their interaction with DNA studied. researchgate.net

Table 2: Examples of this compound-Based Hybrid Scaffolds and Conjugates

| Hybrid/Conjugate Type | Partner Moiety | Intended Biological Activity | Reference |

| Acridine-Quinoline Hybrid | Quinoline (B57606) | Antimalarial | nih.gov |

| Acridine-Chalcone Hybrid | Chalcone (B49325) | Antimalarial | nih.gov |

| Acridine-Artemisinin Hybrid | Artemisinin | Antimalarial, Anticancer | nih.gov |

| Proflavine-Phenanthroline Tröger's Base | Phenanthroline | DNA Binding | researchgate.net |

| Acridine-Oligonucleotide Conjugate | Oligonucleotide | Gene Regulation | rsc.org |

| Acridine-Cobalt Bis(dicarbollide) Conjugate | Cobalt Bis(dicarbollide) | DNA Interaction, Anticancer | researchgate.net |

Strategies for Understanding and Modulating Resistance Mechanisms at a Molecular Level

The development of resistance to therapeutic agents is a significant challenge in the treatment of cancer and infectious diseases. mdpi.com Understanding the molecular mechanisms that underpin resistance to this compound and its derivatives is crucial for designing more effective and durable therapies.

Several mechanisms can contribute to drug resistance, including decreased intracellular drug accumulation, enhanced DNA repair, and alterations in drug targets. researchgate.netfrontiersin.org For example, chemoresistance in osteosarcoma has been linked to multiple factors, including increased drug efflux and apoptosis-related resistance. researchgate.net In the context of acridine-based drugs, mutations in target enzymes like topoisomerase II can reduce drug binding and efficacy. mdpi.com

To counter these resistance mechanisms, researchers are exploring several strategies. One approach is the development of hybrid molecules that can circumvent resistance. For instance, platinum-acridine compounds have been designed to damage DNA in a way that is different from traditional platinum drugs, potentially evading cellular repair mechanisms. google.com

Another strategy involves targeting the cellular pathways that contribute to resistance. For example, since hypoxia-inducible factor 1α (HIF-1α) is associated with drug resistance, inhibitors of HIF-1α, such as acriflavine (B1215748) (a derivative of this compound), are being investigated to sensitize cancer cells to chemotherapy. acs.orgscienceopen.com

Furthermore, computational studies can play a role in understanding resistance. By modeling the interactions between acridine derivatives and their targets, both in their wild-type and mutated forms, researchers can gain insights into the structural basis of resistance and design new compounds that are less susceptible to these changes.

Advanced Computational Methodologies for Predictive Modeling in Chemical Biology

Advanced computational methodologies are becoming increasingly indispensable in the study of this compound and its derivatives, enabling researchers to predict their properties and biological activities. mdpi.com These in-silico approaches accelerate the drug discovery process by identifying promising lead compounds and providing insights into their mechanisms of action at a molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. nih.govresearchgate.net DFT calculations can provide valuable information about the geometry, stability, and reactivity of acridine derivatives. nih.govresearchgate.net For example, DFT has been used to analyze the ground and excited states of proflavine dimers and to calculate properties like ionization potential and electron affinity, which can influence their biological interactions. nih.govrsc.org

Molecular docking is another widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. jppres.com This method is instrumental in identifying potential molecular targets for this compound and in understanding the binding interactions that govern its activity. For instance, docking studies have been used to investigate the binding of 9-aminoacridine derivatives to enzymes like VEGFR-2. jppres.com

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of acridine derivatives with their targets over time. nih.gov MD simulations have been employed to study the interaction of acridine-triazole-pyrimidine hybrids with topoisomerase II, revealing how these compounds intercalate with DNA. nih.gov

Predictive modeling, which encompasses a range of statistical and machine learning techniques, is also being applied in this field. numberanalytics.comresearchgate.net These methods can be used to develop quantitative structure-activity relationship (QSAR) models that correlate the chemical structure of acridine derivatives with their biological activity.

Q & A

What are the established synthetic pathways for 3,9-diaminoacridine derivatives, and how do reaction conditions influence product purity?

Basic Research Question

this compound derivatives, such as 3,9-diazatetraasteranes, are synthesized via photocycloaddition reactions of 1,4-dihydropyridines. Key parameters include solvent polarity, UV irradiation time, and temperature. For example, Sun et al. (2023) demonstrated that polar solvents (e.g., acetonitrile) enhance cycloaddition efficiency, while prolonged irradiation (>12 hours) reduces byproduct formation . Characterization via FTIR and ¹H-NMR ensures structural validation, with elemental analysis confirming stoichiometric ratios .

How do researchers resolve contradictions in reported toxicity profiles of diaminoacridine compounds?

Advanced Research Question

Discrepancies in toxicity data (e.g., subcutaneous LD₅₀ values in mice ranging from 190 mg/kg to higher thresholds) arise from variations in salt forms (e.g., hemisulfate vs. hydrochloride) and hydration states. Methodological rigor includes:

- Comparative dose-response assays : Testing multiple salt forms under standardized conditions.

- Metabolite analysis : Identifying degradation products via HPLC-MS to assess bioactivity shifts .

- In vitro-to-in vivo extrapolation : Using cell-based assays (e.g., Gram-positive bacterial models) to predict systemic effects .

What spectroscopic and chromatographic techniques are optimal for characterizing this compound complexes with nucleic acids?

Basic Research Question

UV-Vis spectroscopy (260–300 nm) detects hypochromic shifts during DNA intercalation, while fluorescence quenching assays quantify binding affinity. For structural insights, circular dichroism (CD) reveals conformational changes in DNA helices. High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for validating acridine-DNA adducts .

How can researchers design experiments to evaluate the antiviral mechanisms of this compound derivatives?

Advanced Research Question

To probe antiviral activity (e.g., HIV-1 inhibition):

- Targeted binding assays : Surface plasmon resonance (SPR) measures affinity for viral proteins like Rev.

- Cellular imaging : Fluorescently tagged derivatives track subcellular localization in infected cells .

- Resistance profiling : Serial passage experiments with escalating drug pressure identify mutation hotspots .

What statistical methods are recommended for analyzing dose-dependent cytotoxicity data in diaminoacridine studies?

Basic Research Question

Non-linear regression models (e.g., sigmoidal dose-response curves) calculate IC₅₀ values. For skewed datasets, log transformation normalizes variance. Pairwise comparisons (Student’s t-test or ANOVA) assess significance between treatment groups, while survival assays require Kaplan-Meier analysis .

How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Advanced Research Question

Stability studies use accelerated degradation protocols:

- pH profiling : Buffered solutions (pH 3–9) are incubated at 40°C for 72 hours.

- HPLC monitoring : Quantifies degradation products (e.g., acridine quinones).

- Kinetic modeling : Pseudo-first-order kinetics predict shelf-life under physiological conditions .

What are the best practices for mitigating batch-to-batch variability in this compound synthesis?

Basic Research Question

Standardize reaction conditions (temperature, stirring rate) and employ quality control measures:

- In-process checks : TLC monitors reaction progression.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted precursors .

- Batch documentation : Record solvent lot numbers and humidity levels to trace variability sources .

How can computational modeling enhance the design of this compound-based inhibitors?

Advanced Research Question

Molecular docking (AutoDock Vina) predicts binding modes to target proteins (e.g., HIV-1 Rev). Density functional theory (DFT) calculates charge distribution to optimize intercalation energetics. Machine learning models (e.g., Random Forest) prioritize derivatives with high predicted efficacy and low toxicity .

What ethical guidelines govern the use of diaminoacridines in animal studies?

Basic Research Question

Adhere to the 3Rs framework (Replacement, Reduction, Refinement):

- Dose justification : Preclinical pharmacokinetic data inform humane endpoints.

- IACUC protocols : Include negative controls and analgesia regimens for in vivo toxicity assays .

How do researchers validate the specificity of this compound interactions in complex biological matrices?

Advanced Research Question

Competitive binding assays with structurally analogous compounds (e.g., 3,6-diaminoacridine) confirm target selectivity. CRISPR-Cas9 knockout models (e.g., Rev-deficient cells) isolate mechanism-specific effects. Cross-linking mass spectrometry identifies proximal biomolecules in situ .

Notes on Evidence Consistency

- Key discrepancy : Most evidence refers to 3,6-diaminoacridine (Proflavine), not this compound. The latter is sparsely documented, with synthesis and application data primarily from Sun et al. (2023) .

- Toxicity data : Subcutaneous LD₅₀ values for 3,6-diaminoacridine salts range widely (190 mg/kg in mice vs. higher thresholds in other studies), necessitating salt-specific toxicity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.